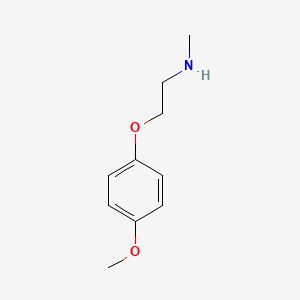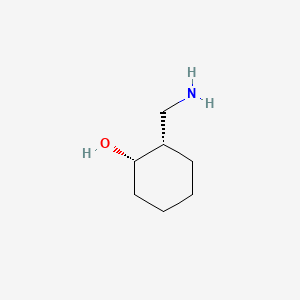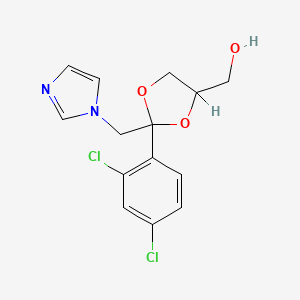![molecular formula C13H11IN2O3 B1362096 1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide CAS No. 5330-73-4](/img/structure/B1362096.png)
1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide” is a chemical compound with the CAS Number: 5330-73-4. It has a molecular weight of 370.15 .
Molecular Structure Analysis
The InChI code for “1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide” is 1S/C13H11N2O3.HI/c16-13(10-14-8-2-1-3-9-14)11-4-6-12(7-5-11)15(17)18;/h1-9H,10H2;1H/q+1;/p-1 . This code provides a standard way to encode the compound’s molecular structure and formula.
Scientific Research Applications
Magnetic and Structural Properties
Research by Awaga et al. (1994) explored the magnetic properties and structural correlations in iodide salts of p-N-alkylpyridinium nitronyl nitroxides. Their findings revealed the transition from antiferromagnetic to ferromagnetic behavior depending on the iodide ion's position relative to the pyridinium ring. This research contributes to understanding the magneto-structural relationships in similar compounds (Awaga et al., 1994).
Chemical Synthesis and Rearrangement
Desideri, Manna, and Stein (1988) examined the rearrangement of 2-amino-3-carbethoxy-4-ethylfuro[3,2-b]pyridinium iodide in basic solutions, leading to the formation of 2-oxo-3-cyano-4-ethyl-4H-furo[3,2-b]pyridine. This study highlights the compound's reactivity and potential applications in synthetic chemistry (Desideri, Manna, & Stein, 1988).
Biological and Pharmacological Activities
A study by Bušić et al. (2017) focused on the antibacterial activities of various pyridinium derivatives, including 1-[2-(4-nitrophenyl)-2-oxoethyl]pyridinium bromide. The research underscores the significance of these compounds in developing antimicrobial and pharmacological agents (Bušić, Pavlović, Roca, Vikić-Topić, & Gašo-Sokač, 2017).
Crystal Structures and Charge Distributions
Tafeenko, Paseshnichenko, and Schenk (1996) conducted X-ray structural investigations and semi-empirical calculations on various salts, including 1-methyl-2-phenyl-imidazo[1,2-a]pyridinium iodide. Their work provided insights into the changes in electron density distribution and cation-anion contacts, relevant to the field of crystallography and material science (Tafeenko, Paseshnichenko, & Schenk, 1996).
Oxidative Cleavage in Medicinal Chemistry
Diaconu and Mangalagiu (2019) reported on the nitration and oxidative cleavage of N–C bonds in azaheterocycles derivatives, including pyridine-imidazole compounds. Their findings have implications in medicinal chemistry, particularly in the development of novel therapeutic agents (Diaconu & Mangalagiu, 2019).
Safety And Hazards
The safety information available indicates that “1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide” has the GHS07 pictogram. The hazard statements include H302, H312, and H332, which indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include measures to take in case of exposure .
properties
IUPAC Name |
1-(4-nitrophenyl)-2-pyridin-1-ium-1-ylethanone;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N2O3.HI/c16-13(10-14-8-2-1-3-9-14)11-4-6-12(7-5-11)15(17)18;/h1-9H,10H2;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAMQVNIFMNLOU-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-].[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377524 |
Source


|
| Record name | 1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide | |
CAS RN |
5330-73-4 |
Source


|
| Record name | NSC2516 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2516 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Phenyl-7-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B1362036.png)






![(3-Aminobicyclo[2.2.1]hept-2-yl)methanol hydrochloride](/img/structure/B1362051.png)




